碘化锌

描述

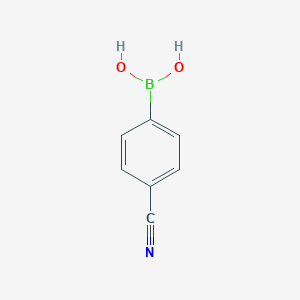

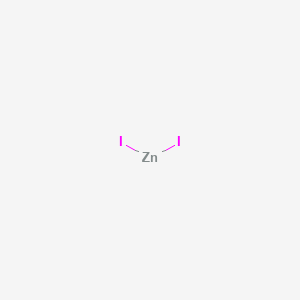

Zinc iodide is an inorganic compound with the chemical formula ZnI₂. It exists in both anhydrous form and as a dihydrate. The compound is typically a white solid that readily absorbs water from the atmosphere. Zinc iodide is known for its high solubility in water and its ability to form complex structures in solution .

科学研究应用

Zinc iodide has a variety of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the Gattermann reaction for the synthesis of aromatic aldehydes.

Biology: In combination with osmium tetroxide, zinc iodide is used as a stain in electron microscopy to enhance contrast.

Medicine: Zinc iodide is used in some medical imaging techniques due to its opacity to X-rays.

Industry: It is employed in the production of rayon and as a reducing agent in organic synthesis

作用机制

Target of Action

Zinc iodide (ZnI2) is an inorganic compound that primarily targets iodine and zinc receptors in various biochemical processes . It is often used in industrial applications and organic synthesis .

Mode of Action

Zinc iodide can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether . In its solid state, it forms a unique structure where zinc centers are tetrahedrally coordinated . In aqueous solution, various forms such as Zn(H2O)62+, [ZnI(H2O)5]+, tetrahedral ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− have been detected .

Biochemical Pathways

Zinc iodide affects several biochemical pathways. It is known to produce living vinyl ether polymerizations . As a Lewis acid, it catalyzes the conversion of methanol to triptane and hexamethylbenzene .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body .

Result of Action

Zinc iodide is often used as an x-ray opaque penetrant in industrial radiography to improve the contrast between the damage and intact composite . It is also used as a stain in electron microscopy in combination with osmium tetroxide . In the realm of industrial applications, it serves as an efficient catalyst in organic synthesis .

生化分析

Biochemical Properties

Zinc, as a component of zinc iodide, is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

Zinc iodide’s effects on cells are primarily due to the zinc ions it contains. Zinc ions are essential in many physiological processes, including enzyme catalysis, protein structural stabilization, and the regulation of many proteins . Zinc ions can change geometry during catalysis to accommodate substrates and transition states as needed .

Molecular Mechanism

Zinc iodide’s molecular mechanism of action is largely due to the zinc ions it contains. Zinc ions can serve as a regulatory factor for many enzymes . They can suppress phosphatase activity and promote phosphorylation reactions .

Temporal Effects in Laboratory Settings

Studies on zinc oxide nanoparticles, which also contain zinc, have shown that they can effectively alleviate continuous volumetric expansion and maximize the utilization of active species .

Dosage Effects in Animal Models

While specific studies on the dosage effects of zinc iodide in animal models are limited, research on zinc and zinc compounds has shown that zinc status can affect various physiological processes in animals .

Metabolic Pathways

Zinc ions, a component of zinc iodide, are involved in numerous metabolic pathways. They are critical to many biochemical processes and are recognized as vital micronutrients . Zinc has a full d shell and no ligand field stabilization energy; thus, it is chemically stable regardless of its coordination geometry .

Transport and Distribution

Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .

Subcellular Localization

Given the main localization of zinc transporters at the cell membrane, it can be inferred that zinc ions, a component of zinc iodide, may be primarily localized at the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions: Zinc iodide can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether. The reaction is as follows: [ \text{Zn} + \text{I}_2 \rightarrow \text{ZnI}_2 ] Alternatively, zinc iodide can be synthesized by treating zinc with iodine in an aqueous solution .

Industrial Production Methods: In industrial settings, zinc iodide is often produced by dissolving zinc in hydroiodic acid. This method ensures a high yield and purity of the product. The reaction is: [ \text{Zn} + 2\text{HI} \rightarrow \text{ZnI}_2 + \text{H}_2 ]

Types of Reactions:

Decomposition: Zinc iodide decomposes when heated, liberating iodine. [ \text{ZnI}_2 \rightarrow \text{Zn} + \text{I}_2 ]

Reaction with Bases: Zinc iodide reacts with strong bases like sodium hydroxide to form zinc hydroxide and sodium iodide. [ \text{ZnI}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaI} ]

Common Reagents and Conditions:

Decomposition: High temperature is required to decompose zinc iodide.

Reaction with Bases: This reaction typically occurs at room temperature in an aqueous solution.

Major Products:

Decomposition: Zinc and iodine.

Reaction with Bases: Zinc hydroxide and sodium iodide.

相似化合物的比较

- Zinc Fluoride (ZnF₂)

- Zinc Chloride (ZnCl₂)

- Zinc Bromide (ZnBr₂)

Comparison:

- Solubility: Zinc iodide is highly soluble in water, similar to zinc chloride and zinc bromide, but unlike zinc fluoride, which is less soluble.

- Reactivity: Zinc iodide decomposes at high temperatures, similar to zinc bromide, but zinc chloride and zinc fluoride are more stable.

- Applications: While zinc iodide is used in medical imaging and as a catalyst, zinc chloride is widely used in galvanizing and as a flux, zinc bromide in photography, and zinc fluoride in dental care .

Zinc iodide’s unique properties, such as its high solubility and reactivity, make it a versatile compound with diverse applications across various fields.

属性

IUPAC Name |

diiodozinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYWVJHJZHQCIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnI2, I2Zn | |

| Record name | zinc iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064968 | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless hygroscopic solid; Turns brown on contact with air or light; [Merck Index] White odorless crystalline solid; [MSDSonline] | |

| Record name | Zinc iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10139-47-6 | |

| Record name | Zinc iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of zinc iodide?

A1: The molecular formula of zinc iodide is ZnI₂. It has a molecular weight of 319.22 g/mol.

Q2: How does zinc iodide function as a Lewis acid catalyst?

A2: Zinc iodide acts as a Lewis acid due to the presence of the zinc atom, which possesses a vacant orbital and can accept electron pairs from electron-rich species []. This property enables it to activate a variety of substrates, facilitating various organic transformations.

Q3: Can you provide specific examples of reactions catalyzed by zinc iodide?

A3: Zinc iodide exhibits catalytic activity in a diverse array of reactions, including: * Group Transfer Polymerization: It catalyzes the polymerization of ethyl acrylate using dimethyl ketene methyl trimethylsilyl acetal as an initiator, yielding polymers with narrow molecular weight distributions [, ]. * Cycloaddition of Carbon Dioxide to Epoxides: In combination with metal chlorides and strong organic bases, zinc iodide facilitates the synthesis of cyclic carbonates from carbon dioxide and epoxides under ambient conditions []. This reaction pathway offers a promising route for utilizing CO₂ as a valuable chemical feedstock. * Enantioselective Cyclopropanation: Zinc iodide plays a crucial role in enhancing both the rate and enantioselectivity of cyclopropanation reactions of allylic alcohols, achieving an impressive increase in enantiomeric excess from 80% to 89% for cinnamyl alcohol [].

Q4: What is the role of zinc iodide in the synthesis of triptane?

A4: Zinc iodide demonstrates unique activity in the conversion of methanol to 2,2,3-trimethylbutane (triptane) []. This process involves a two-stage mechanism: a heterogeneously catalyzed formation of a carbon-carbon bond, followed by a homogeneously catalyzed sequential methylation. Notably, the selectivity towards triptane is significantly enhanced by the addition of phosphorous or hypophosphorous acid, which donate hydride ions to carbocation intermediates [].

Q5: Are there any limitations to using zinc iodide as a catalyst?

A5: While versatile, the use of zinc iodide in palladium-catalyzed cross-coupling reactions is primarily limited to electron-deficient aryl halides. Its effectiveness is most pronounced with substrates like 2-halopyridines and 4-halopyrimidines [].

Q6: What are the advantages of using zinc iodide solutions in flow research?

A6: Zinc iodide solutions offer a unique advantage in flow research due to their adjustable refractive index and compatibility with transparent materials []. These properties are particularly beneficial when studying internal flows within complex geometries, such as aerodynamic devices used in ink-jet printing. Additionally, their electrochromic properties allow for internal flow visualization when combined with transparent conducting electrodes.

Q7: Have computational methods been used to study zinc iodide?

A8: Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the optical properties of zinc iodide complexes []. These calculations provide insights into the electronic transitions responsible for UV-Vis absorption and light emission, particularly those arising from halide-ligand charge-transfer (XLCT) excited states.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B159401.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)

![(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol](/img/structure/B159419.png)